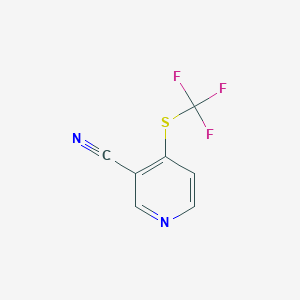![molecular formula C15H22FNOSi B11759187 7-{[(tert-butyldimethylsilyl)oxy]methyl}-4-fluoro-1H-indole](/img/structure/B11759187.png)
7-{[(tert-butyldimethylsilyl)oxy]methyl}-4-fluoro-1H-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-{[(tert-Butyldimethylsilyl)oxy]methyl}-4-fluoro-1H-indole is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are significant in medicinal chemistry due to their diverse biological activities. The tert-butyldimethylsilyl (TBS) group is often used as a protecting group for alcohols in organic synthesis, enhancing the compound’s stability and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-{[(tert-butyldimethylsilyl)oxy]methyl}-4-fluoro-1H-indole typically involves multiple steps starting from commercially available 4-bromo-1H-indole. The process includes:
Vilsmeier Formylation: The 3-position of 4-bromo-1H-indole is formylated using Vilsmeier reagent to obtain the corresponding aldehyde.
Reduction: The aldehyde group is reduced to an alcohol using sodium borohydride (NaBH4) in methanol.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for industrial applications with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions
7-{[(tert-Butyldimethylsilyl)oxy]methyl}-4-fluoro-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the indole ring or other substituents.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while substitution reactions can introduce halogens or other functional groups.
Aplicaciones Científicas De Investigación
7-{[(tert-Butyldimethylsilyl)oxy]methyl}-4-fluoro-1H-indole has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: Indole derivatives are studied for their potential biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in drug development.
Industry: It is used in the synthesis of various fine chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 7-{[(tert-butyldimethylsilyl)oxy]methyl}-4-fluoro-1H-indole involves its interaction with specific molecular targets and pathways. The TBS group enhances the compound’s stability, allowing it to interact more effectively with biological targets. The indole ring can interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- 4-[(tert-Butyldimethylsilyl)oxy]methyl]aniline
- tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate
Uniqueness
7-{[(tert-Butyldimethylsilyl)oxy]methyl}-4-fluoro-1H-indole is unique due to the presence of both the TBS protecting group and the fluorine atom on the indole ring. This combination enhances its stability and reactivity, making it a valuable intermediate in organic synthesis .
Propiedades
Fórmula molecular |
C15H22FNOSi |
|---|---|
Peso molecular |
279.42 g/mol |
Nombre IUPAC |
tert-butyl-[(4-fluoro-1H-indol-7-yl)methoxy]-dimethylsilane |
InChI |
InChI=1S/C15H22FNOSi/c1-15(2,3)19(4,5)18-10-11-6-7-13(16)12-8-9-17-14(11)12/h6-9,17H,10H2,1-5H3 |
Clave InChI |
MDVOTFAXLIBUIZ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)[Si](C)(C)OCC1=C2C(=C(C=C1)F)C=CN2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


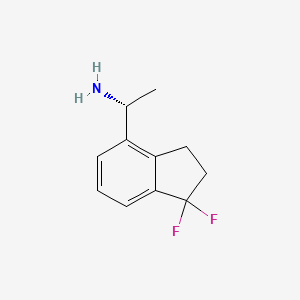
![5,6-Dihydro-4H-cyclopenta[d]oxazol-6-ol](/img/structure/B11759123.png)
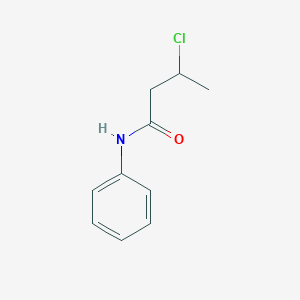
![6-Bromo-3-methylimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B11759132.png)
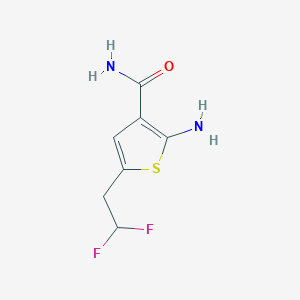
![3,7-dinitro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B11759148.png)
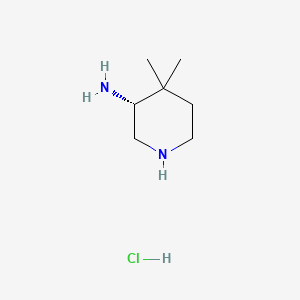
![[1,1'-Biphenyl]-4,4'-dicarboximidamide](/img/structure/B11759159.png)
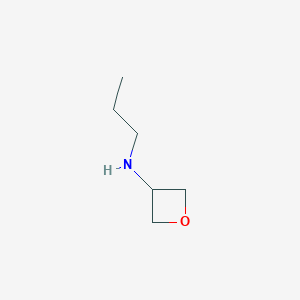
![7-Chloro-8-hydroxy-3,4-dihydrobenzo[b]oxepin-5(2H)-one](/img/structure/B11759164.png)
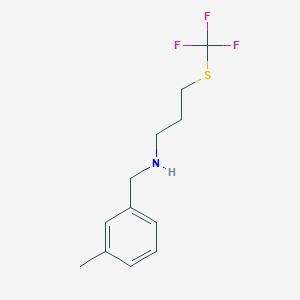
![4-methyl-1H-pyrrolo[2,3-b]pyridin-3-amine](/img/structure/B11759175.png)
-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11759189.png)
